molecular formula C10H13NO4 B14255930 2-Propanol, 1-nitro-3-(phenylmethoxy)- CAS No. 169139-89-3

2-Propanol, 1-nitro-3-(phenylmethoxy)-

Cat. No.: B14255930
CAS No.: 169139-89-3
M. Wt: 211.21 g/mol
InChI Key: JYXVKJIVKBUFGF-UHFFFAOYSA-N
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Description

2-Propanol, 1-nitro-3-(phenylmethoxy)- is an organic compound with the molecular formula C10H13NO4 It is a nitro alcohol derivative, characterized by the presence of a nitro group (-NO2) and a phenylmethoxy group (-OCH2Ph) attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-nitro-3-(phenylmethoxy)- typically involves the nitration of 1-phenylmethoxy-2-propanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product. The reaction is usually performed at low temperatures (0-5°C) to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency and purity of the final product. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-nitro-3-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Propanol, 1-nitro-3-(phenylmethoxy)- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-nitro-3-(phenylmethoxy)- depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the phenylmethoxy group can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylmethoxy-2-propanol: A precursor in the synthesis of 2-Propanol, 1-nitro-3-(phenylmethoxy)-.

    2-Nitro-1-phenyl-1-propanol: Another nitro alcohol with similar reactivity but different structural features.

    1-Methoxy-3-phenylamino-propan-2-ol: A compound with a methoxy and phenylamino group, used in different synthetic applications.

Uniqueness

2-Propanol, 1-nitro-3-(phenylmethoxy)- is unique due to the combination of its nitro and phenylmethoxy groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

169139-89-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

1-nitro-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C10H13NO4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

JYXVKJIVKBUFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(C[N+](=O)[O-])O

Origin of Product

United States

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